molecular formula C7H7ClO5S B1519675 methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate CAS No. 1114823-97-0

methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate

Cat. No.: B1519675
CAS No.: 1114823-97-0
M. Wt: 238.65 g/mol
InChI Key: WZPCMSYQBCVOCG-UHFFFAOYSA-N
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Description

methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a chlorosulfonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate typically involves the chlorosulfonation of methyl 2-furoate. The reaction is carried out by treating methyl 2-furoate with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:

Methyl 2-furoate+Chlorosulfonic acidMethyl 3-[(chlorosulfonyl)methyl]-2-furoate\text{Methyl 2-furoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Methyl 2-furoate+Chlorosulfonic acid→Methyl 3-[(chlorosulfonyl)methyl]-2-furoate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

    Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonates, and other substituted derivatives.

    Reduction Reactions: Sulfonamides and sulfonates.

    Oxidation Reactions: Oxidized furan derivatives.

Scientific Research Applications

methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound may also interact with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate can be compared with other similar compounds such as:

    Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Methyl 3-chlorosulfonylthiophene-2-carboxylate: Another thiophene derivative with similar reactivity.

    Methyl 2-(chlorosulfonyl)acetate: A simpler structure with a chlorosulfonyl group attached to an acetate moiety.

The uniqueness of this compound lies in its furan ring, which imparts different chemical and biological properties compared to its thiophene and acetate analogs.

Properties

IUPAC Name

methyl 3-(chlorosulfonylmethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPCMSYQBCVOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167053
Record name 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114823-97-0
Record name 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 3-[(chlorosulfonyl)methyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-[(chlorosulfonyl)methyl]furan-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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